Technical Guide: Dimethyl (p-methoxybenzylidene)malonate
Technical Guide: Dimethyl (p-methoxybenzylidene)malonate
CAS Number: 7443-25-6
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Dimethyl (p-methoxybenzylidene)malonate. This document provides key data, experimental protocols, and a visual representation of its synthesis workflow.
Core Compound Data
Dimethyl (p-methoxybenzylidene)malonate, also known by synonyms such as Dimethyl 4-methoxybenzylidenemalonate and Cyasorb UV 1988, is an organic carboxylic acid ester.[1][2] Its primary application is as a unique UV absorber, particularly effective in the UVB range.[3][4] A key advantage of this compound is that it is colorless and does not form colored complexes with metal ions, even at high concentrations, making it ideal for use in solvent-borne coatings, UV-cured systems, and various polymers where color neutrality is crucial.[3][4]
Physicochemical and Spectral Properties
A summary of the quantitative data for Dimethyl (p-methoxybenzylidene)malonate is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄O₅ | [1][2] |
| Molecular Weight | 250.25 g/mol | [4][5] |
| CAS Number | 7443-25-6 | [1][2][5] |
| Melting Point | 56-57 °C | [1][3] |
| Boiling Point | 335.5 °C at 760 mmHg | [1] |
| Density | 1.187 g/cm³ | [1] |
| Flash Point | 145.9 °C | [1] |
| Water Solubility | 91 mg/L at 20 °C | [1][3] |
| Appearance | White to almost white powder/crystal | [3] |
| Solubility | Soluble in Methanol | [1][3] |
| ¹³C NMR Spectra | Available | [5] |
| Mass Spectrometry (GC-MS) | Available | [5] |
| IR Spectra (FTIR) | Available | [5] |
| Raman Spectra | Available | [5] |
Experimental Protocols
The primary synthesis route for Dimethyl (p-methoxybenzylidene)malonate is the Knoevenagel condensation.[6] This reaction involves the nucleophilic addition of an active hydrogen compound, in this case, dimethyl malonate, to a carbonyl group (from p-anisaldehyde), followed by a dehydration reaction.[6]
Synthesis of Dimethyl (p-methoxybenzylidene)malonate via Knoevenagel Condensation
This protocol is adapted from general procedures for Knoevenagel condensation reactions.
Materials:
-
p-Anisaldehyde (4-methoxybenzaldehyde)
-
Dimethyl malonate
-
Piperidine
-
Acetic acid
-
Benzene (or another suitable solvent for azeotropic removal of water)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried 150 ml round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add benzene (25 ml), p-anisaldehyde, a catalytic amount of piperidine, a catalytic amount of acetic acid, and dimethyl malonate under an inert atmosphere (e.g., argon).[7]
-
Reflux: The reaction mixture is heated to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by techniques such as Thin Layer Chromatography (TLC) or ¹H-NMR spectroscopy.[7] The reaction is typically refluxed for several hours until completion.[7]
-
Work-up: After the reaction is complete, the mixture is allowed to cool to room temperature. The reaction mixture is then diluted with ethyl acetate (50 ml).[7]
-
Extraction: The organic layer is washed sequentially with water (2 x 25 ml) and brine (1 x 25 ml).[7]
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.[7]
-
Purification: The crude product can be further purified by flash column chromatography (e.g., using a petroleum ether/ethyl acetate solvent system) or by recrystallization to afford the pure Dimethyl (p-methoxybenzylidene)malonate.[7]
Visualized Workflow
The following diagram illustrates the experimental workflow for the synthesis of Dimethyl (p-methoxybenzylidene)malonate via the Knoevenagel condensation.
References
- 1. lookchem.com [lookchem.com]
- 2. pschemicals.com [pschemicals.com]
- 3. dimethyl (p-methoxybenzylidene)malonate CAS#: 7443-25-6 [m.chemicalbook.com]
- 4. dimethyl (p-methoxybenzylidene)malonate | 7443-25-6 [chemicalbook.com]
- 5. Dimethyl (p-methoxybenzylidene)malonate | C13H14O5 | CID 100478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. Dimethyl 2-(4-methylbenzylidene)malonate - PMC [pmc.ncbi.nlm.nih.gov]
